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(Methylnitroamino)methanol

Cat. No.: B140308
CAS No.: 32818-80-7
M. Wt: 106.08 g/mol
InChI Key: JHGCGSAFHMIQFX-UHFFFAOYSA-N
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Description

Historical Overview of Nitroamino Alcohol Chemical Research

The study of nitroamino compounds, often called nitramines, has a significant history, particularly in the field of energetic materials. Compounds like RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) have been established as propellants and explosives for over a century. thieme-connect.de The chemistry of N-nitroamines has been comprehensively reviewed in resources like Houben-Weyl. thieme-connect.de

The history of alcohols is equally extensive, with their use as beverages dating back to antiquity and their systematic study being a cornerstone of modern organic chemistry. nationalmuseum.chresearchgate.net The convergence of these two areas of research into nitroamino alcohols is more recent. Much of the contemporary interest in specific molecules like (methylnitroamino)methanol stems from environmental science, particularly in understanding the atmospheric fate of industrial amines emitted from carbon capture facilities. unit.nounit.no These studies focus on identifying potential degradation products, including nitramines and nitrosamines, that could pose environmental or health risks. nilu.no

Structural Classification of this compound as a Nitroamino Alcohol

This compound possesses a unique structure containing a methyl group, a nitroamino group (-N(NO2)-), and a hydroxymethyl group (-CH2OH). Based on its functional groups, it can be classified in multiple ways.

Alcohol Classification : The hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom. Therefore, this compound is classified as a primary alcohol. libretexts.org

Amine Classification : The core structure is a secondary N-nitroamine. The nitrogen atom of the amino group is bonded to a nitro group (-NO2), a methyl group (-CH3), and a hydroxymethyl group (-CH2OH).

The presence of both the alcohol and the nitroamine functionalities defines it as a nitroamino alcohol.

Table 1: Chemical Identification of this compound

Identifier Value Source(s)
Name This compound unit.nogassnova.no
Synonym (Methylnitramino)methanol nilu.nofhi.no
CAS Number 42499-46-7 unit.nounit.nogassnova.no

| Molecular Formula | C2H6N2O3 | nilu.nofhi.no |

Significance within Organic Synthesis and Reaction Chemistry

The significance of this compound in chemical research is currently centered more on its role in atmospheric chemistry than as a reagent in organic synthesis. unit.nounit.no Its formation is predicted from the photo-oxidation of amines like monoethanolamine (MEA), aminomethylpropanol (AMP), and methyldiethanolamine (MDEA) in the atmosphere. unit.nounit.no

From the perspective of reaction chemistry, the compound's dual functionality suggests potential reactivity characteristic of both alcohols and nitroamines:

Alcohol Reactions : The primary alcohol group could, in principle, undergo oxidation to form an aldehyde or a carboxylic acid. It can also participate in esterification reactions with carboxylic acids. vinatiorganics.com

Nitroamine Reactions : N,N-Dialkyl-N-nitroamines are known to be relatively stable to acids and bases. thieme-connect.de However, very strong bases can induce elimination reactions. thieme-connect.de They are also susceptible to N-N bond cleavage (homolysis) upon exposure to UV irradiation. thieme-connect.de

While these reactions are theoretically possible, the practical application of this compound as a building block or intermediate in organic synthesis is not widely documented. Its primary importance lies in its identity as a potential environmental byproduct of industrial amine degradation, making it a subject of study in toxicology and environmental science. nilu.nogassnova.no

Table 2: Research Findings on this compound

Finding Research Context Source(s)
Formation Predicted as a product from the atmospheric photo-oxidation of amines used in CO2 capture. unit.nounit.no
Chemical Class Classified as a nitramine. thieme-connect.denilu.no

| Toxicology | Data on health effects are sparse, but related nitramines are known to be mutagenic and carcinogenic in rodents. | nilu.no |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O3 B140308 (Methylnitroamino)methanol CAS No. 32818-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(hydroxymethyl)-N-methylnitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGCGSAFHMIQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186492
Record name Methanol, (methylnitramino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32818-80-7
Record name Methanol, (methylnitramino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (methylnitramino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Methylnitroamino Methanol

Decomposition Pathways and Stability Studies of the Nitroamino Moiety

The stability of (Methylnitroamino)methanol is intrinsically linked to the nitroamino functional group. This moiety is known to be susceptible to decomposition under various conditions, particularly in the presence of acid or upon hydrolysis.

The acid-catalyzed decomposition of primary nitramines, such as the parent structure of this compound, has been a subject of theoretical and mechanistic studies. The general mechanism involves the protonation of the nitramine, followed by the cleavage of the nitrogen-nitrogen (N-N) bond.

The initial step in the acid-catalyzed decomposition is the protonation of the nitramine. This can occur on either the oxygen atom of the nitro group or the nitrogen atom of the amino group. Protonation is followed by a series of steps leading to the fragmentation of the molecule. One proposed pathway involves the cleavage of the N-NO2 bond, which can lead to the formation of an alkyl cation and nitrous acid (HNO2). rsc.org

Theoretical studies, such as those using the SCF-MO AM1 method, have been employed to calculate the transition states and activation energies for these decomposition reactions. nih.gov Research has shown that the nature of the substituent group (R group) attached to the amino nitrogen significantly influences the rate of decomposition. Electron-donating groups tend to favor and accelerate the acid-catalyzed decomposition process. nih.gov This is because they help to stabilize the positive charge that develops during the reaction, particularly in the transition state. The solvation effect also plays a role by reducing the activation energies of the protonation processes, thereby promoting decomposition. nih.gov

Table 1: Relative Rates of Acid-Catalyzed Decomposition of Primary Nitramines (RNHNO₂) Based on Substituent R

Substituent (R) Relative Rate of Decomposition Electronic Effect
tert-Butyl Fastest Strong electron-donating (inductive effect)
Isopropyl Fast Electron-donating
Ethyl Moderate Electron-donating
Methyl Slow Weak electron-donating
-CH₂CO₂H Slowest Electron-withdrawing

This table is based on findings that electron-donation by the R group favors the acid-catalyzed decomposition. nih.gov

The hydrolytic stability of this compound is expected to be limited due to its chemical structure, which resembles an N,O-acetal. Such structures are often unstable in aqueous media, especially under acidic or basic conditions. The presence of both a hydroxyl group and a nitroamino group on the same carbon atom makes the molecule susceptible to hydrolysis.

Furthermore, the presence of electron-attracting groups, such as the nitro group and the hydroxyl group, can increase the rate of hydrolysis by influencing the acidity of adjacent protons. dtic.mil Nitramines are known to persist in the environment with half-lives that can range from months to years, but their degradation can be initiated by processes such as alpha-hydroxylation, which leads to unstable intermediates that decompose in water. nih.govucf.edu

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group in this compound is a key site for chemical reactions, allowing for transformations such as esterification and nucleophilic substitutions.

The hydroxyl group of this compound can undergo esterification with carboxylic acids in the presence of an acid catalyst. This reaction, known as the Fischer esterification, is a classic method for forming esters. nih.gov The reaction is an equilibrium process, and it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. nih.govlkouniv.ac.in

The mechanism involves several steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. lkouniv.ac.inuni.edu

Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile and attacks the activated carbonyl carbon. uni.edu

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). uni.edu

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. lkouniv.ac.in

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. By itself, the hydroxide (B78521) ion (OH⁻) is a poor leaving group. However, in an acidic medium, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This creates a much better leaving group, water (H₂O).

Once the protonated hydroxyl group leaves as water, a carbocation is formed at the carbon atom. This intermediate is susceptible to attack by various nucleophiles. This process is characteristic of an SN1 (unimolecular nucleophilic substitution) reaction mechanism. The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step.

Alternatively, under different conditions, an SN2 (bimolecular nucleophilic substitution) mechanism could be possible, where a nucleophile attacks the carbon atom at the same time as the leaving group departs, proceeding through a single transition state. However, the SN1 pathway is often favored for alcohols in acidic conditions.

Reactivity of the Nitroamino Group

The nitroamino (N-NO₂) group is an electron-withdrawing group that dictates a significant portion of the compound's reactivity, particularly its susceptibility to reduction.

The most prominent reaction of the nitroamino group is its reduction to a hydrazine (B178648) derivative. The nitro group can be reduced by a variety of reagents and conditions. lkouniv.ac.innowgonggirlscollege.co.in Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is often effective for reducing nitro groups without affecting other functional groups like esters or carboxylic acids. nowgonggirlscollege.co.in

Metal-Acid Systems: A widely used method for the reduction of nitro compounds involves the use of an easily oxidized metal in the presence of a strong acid. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Zinc metal in acetic acid or with ammonium (B1175870) chloride can also be employed. wikipedia.orgyoutube.com

R-NH-NO₂ + 6[H] → R-NH-NH₂ + 2H₂O

Beyond reduction, the N-N bond in the nitroamino moiety can be a site for other reactions. For instance, free radical attacks can lead to the cleavage of this bond. nih.gov Additionally, the acidity of the N-H proton in primary nitramines allows for deprotonation under basic conditions, which could be followed by alkylation, although this is less common than reactions involving the nitro group itself. core.ac.uk

Reduction Chemistry

The reduction of the N-nitroamino group in this compound is a key transformation, leading to the corresponding hydrazine or amine derivatives. While specific studies on this compound are not extensively documented, the reduction of N-nitroamines, in general, can be achieved using various reducing agents. The reaction pathway and final products are highly dependent on the chosen reagent and reaction conditions.

Commonly employed methods for the reduction of N-nitroamines involve catalytic hydrogenation or the use of metal-based reducing agents. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a widely used method for the reduction of nitro groups and can be applied to N-nitroamines. This process typically involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the corresponding hydrazine. Further reduction under more forcing conditions can lead to the cleavage of the N-N bond to yield the corresponding secondary amine.

Alternatively, metal-based reductions, such as with zinc dust in the presence of an acid, are also effective. A one-step process for the quantitative reduction of nitramines to their corresponding amines has been reported using a nickel-aluminum alloy in a hydroxide solution at room temperature google.com. This method is noted for its efficiency and mild reaction conditions. The proposed mechanism involves the generation of hydrogen in situ, which then, in the presence of the nickel catalyst, reduces the N-nitroamine.

The reduction of the related N-nitrosamines to 1,1-disubstituted hydrazines is a well-established reaction and can be achieved with a variety of reagents, including zinc dust in acetic acid, catalytic hydrogenation, and low-valent titanium reagents acs.org. These methods provide a strong precedent for the expected products from the reduction of this compound.

Table 1: Potential Reduction Products of this compound

Starting MaterialReducing AgentPotential Product(s)
This compoundCatalytic Hydrogenation (mild)(Methylhydrazino)methanol
This compoundCatalytic Hydrogenation (strong)Methylaminomethanol
This compoundNi-Al alloy / OH-Methylaminomethanol
This compoundZn / H+(Methylhydrazino)methanol

Reactions with Electrophiles

The reactivity of this compound towards electrophiles is characterized by two primary sites of attack: the oxygen atom of the nitro group and the α-carbon atom. The lone pairs on the oxygen atoms of the nitro group can act as nucleophilic centers, particularly in the presence of strong electrophiles.

Drawing analogy from N-nitrosamine chemistry, reaction with alkylating agents is expected to occur at one of the oxygen atoms of the nitro group, which would lead to the formation of an O-alkylated intermediate. In the case of N-nitrosamines, these intermediates are alkoxydiazenium salts acs.org. For this compound, such a reaction would generate a nitronate-like intermediate.

Furthermore, the α-protons adjacent to the N-nitroamino group exhibit enhanced acidity, similar to the α-protons of N-nitrosamines. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This α-lithiated species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to introduce substituents at the α-position. This methodology provides a synthetic route to α-substituted N-nitroamino alcohols.

Complex Reaction Pathways

This compound can participate in more intricate reaction sequences, including Mannich-type reactions and rearrangement processes, which are of significant interest in synthetic organic chemistry.

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. A related and highly relevant transformation is the nitro-Mannich reaction , which involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine.

While this compound itself is not a typical substrate for a classical Mannich reaction, its constituent parts are directly related to the reagents of a nitro-Mannich reaction. For instance, the reaction between methylamine, formaldehyde, and a nitroalkane would proceed through an intermediate similar in structure to this compound before forming the final β-nitroamine product. The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile for the nucleophilic addition of the enolized carbonyl compound or, in the case of the nitro-Mannich reaction, the nitronate anion.

Rearrangement Processes

While specific rearrangement reactions of this compound are not well-documented, the broader class of N-nitro compounds can undergo various rearrangements. For instance, the acid-catalyzed rearrangement of N-nitroanilines has been studied and is known to proceed intramolecularly.

By analogy to other functional groups, rearrangement of this compound or its derivatives could potentially be induced under specific conditions. For example, under acidic conditions, protonation of the hydroxyl group followed by elimination of water could generate a carbocationic intermediate. This intermediate could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged product. However, such pathways are speculative without direct experimental evidence for this specific molecule.

Elucidation of Reaction Intermediates and Transition States

The understanding of the reaction mechanisms involving this compound relies heavily on the characterization of transient intermediates and the transition states that connect them. While direct experimental observation of these species is often challenging due to their short lifetimes, computational chemistry provides a powerful tool for their elucidation.

In the context of the nitro-Mannich reaction , computational studies have been employed to model the transition states. These studies help in understanding the stereochemical outcome of the reaction. For example, empirical transition state models have been proposed to explain the diastereoselectivity observed in certain nitro-Mannich reactions, which is influenced by the nature of the catalyst and the solvent.

In reactions with electrophiles, the formation of an α-carbanion is a key intermediate. The stability of this intermediate is attributed to the electron-withdrawing nature of the N-nitroamino group. Computational studies on related systems can provide insights into the geometry and electronic structure of this carbanion and the transition states for its reaction with various electrophiles.

The decomposition of related α-hydroxynitrosamines is known to proceed through the formation of diazonium ions, which are highly reactive intermediates. It is plausible that under certain conditions, this compound could decompose via a similar pathway, although this would require cleavage of the N-N bond.

Synthesis and Reactivity of Derivatives of Methylnitroamino Methanol

Ester Derivatives of (Methylnitroamino)methanol

The presence of a primary hydroxyl (-OH) group in this compound allows it to undergo esterification, a fundamental reaction in organic chemistry. The most common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. britannica.comyoutube.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol's oxygen atom. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. youtube.com The reaction is reversible, and to achieve a high yield of the ester, water is often removed as it is formed. youtube.com

A general scheme for the esterification of this compound is as follows:

CH₃N(NO₂)CH₂OH + R-COOH ⇌ CH₃N(NO₂)CH₂O-C(=O)R + H₂O

The properties of the resulting ester would depend on the nature of the "R" group from the carboxylic acid.

Table 1: Potential Ester Derivatives of this compound via Fischer Esterification Below is an interactive table detailing hypothetical ester products from the reaction of this compound with various common carboxylic acids.

Carboxylic AcidR-GroupProduct NameFormula of Ester
Acetic Acid-CH₃(Methylnitroamino)methyl acetate (B1210297)CH₃N(NO₂)CH₂O-C(=O)CH₃
Propanoic Acid-CH₂CH₃(Methylnitroamino)methyl propanoateCH₃N(NO₂)CH₂O-C(=O)CH₂CH₃
Benzoic Acid-C₆H₅(Methylnitroamino)methyl benzoateCH₃N(NO₂)CH₂O-C(=O)C₆H₅
Formic Acid-H(Methylnitroamino)methyl formateCH₃N(NO₂)CH₂O-C(=O)H

N-Substituted Derivatives

The nitrogen atom in this compound is part of a secondary N-nitroamine functional group (R-NH-NO₂ type, if considering the methyl group as a substituent on a parent nitroamine). However, with the methyl group present, it is a tertiary amine derivative (R₁,R₂,R₃-N), making further substitution directly on the nitrogen atom challenging without removing an existing group.

A more common approach to synthesizing N-substituted compounds in this class involves starting with primary nitro compounds and introducing substituents. A powerful one-pot strategy is the reductive N-alkylation of nitroarenes using alcohols. In this method, a nitro compound is reduced to an amine, which then reacts in situ with an alcohol that serves as the alkylating agent. fudan.edu.cn This process, often catalyzed by supported gold nanoparticles, offers a direct route to N-substituted amines from readily available nitro compounds and alcohols. fudan.edu.cn While this applies broadly to nitroarenes, the principle illustrates a pathway to N-substituted amino compounds from nitro precursors.

Table 2: Representative Examples of Reductive N-Alkylation of Nitroarenes with Alcohols This table showcases examples of the synthesis of N-substituted amines, a class of compounds related to the derivatives of this compound.

NitroareneAlcoholCatalystProduct
NitrobenzeneBenzyl alcoholAu/TiO₂N-Benzylaniline
4-ChloronitrobenzeneBenzyl alcoholAu/TiO₂N-Benzyl-4-chloroaniline
NitrobenzeneEthanolAu/TiO₂N-Ethylaniline
4-NitrotolueneMethanol (B129727)Ni/ZnAlOxN-Methyl-4-methylaniline

Structural Analogues within the Nitroamino Alcohol Class

The class of nitroamino alcohols includes various structural analogues of this compound. Among the most significant and well-studied are β-nitro alcohols. These compounds are key synthetic intermediates because the nitro and alcohol groups can be readily converted into other functional groups. wikipedia.orgtcichemicals.com

The primary method for synthesizing β-nitro alcohols is the Henry Reaction , also known as the nitroaldol reaction. encyclopedia.pubsynarchive.com This reaction constitutes a carbon-carbon bond formation through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgsciencemadness.org

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. sciencemadness.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated to yield the final β-nitro alcohol product. wikipedia.orgsciencemadness.org All steps of the Henry reaction are reversible. wikipedia.org In recent years, significant research has focused on developing asymmetric Henry reactions using chiral catalysts to produce enantiomerically enriched nitro alcohols. tcichemicals.comencyclopedia.pub

Table 3: Examples of β-Nitro Alcohols Synthesized via the Henry Reaction This interactive table provides examples of structural analogues of this compound created using the Henry Reaction.

NitroalkaneCarbonyl CompoundProduct Name
Nitromethane (B149229)Benzaldehyde2-Nitro-1-phenylethan-1-ol
NitroethaneAcetaldehyde3-Nitrobutan-2-ol
NitromethaneAcetone2-Methyl-1-nitropropan-2-ol
1-NitropropaneFormaldehyde (B43269)2-Nitrobutan-1-ol

Reactivity and Transformations of Derived Compounds

Compounds derived from this compound, particularly its structural analogues like β-nitro alcohols, are synthetically versatile due to the reactivity of the nitro and hydroxyl groups. These compounds can undergo several important transformations.

Reduction to Amino Alcohols : The most common transformation is the reduction of the nitro group to a primary amine, yielding valuable β-amino alcohols. wikipedia.orgencyclopedia.pub This is typically achieved using catalytic hydrogenation (e.g., with H₂ gas and catalysts like Palladium, Platinum, or Raney Nickel) or other reducing agents. wikipedia.orgmdpi.com

Dehydration to Nitroalkenes : When subjected to dehydration conditions, often by heating with a dehydrating agent, β-nitro alcohols eliminate a molecule of water to form conjugated nitroalkenes. wikipedia.orgencyclopedia.pubcommonorganicchemistry.com This is a common side reaction in the Henry reaction, especially at elevated temperatures. commonorganicchemistry.com

Oxidation to α-Nitro Ketones : The secondary alcohol group in a β-nitro alcohol can be oxidized to a ketone using standard oxidizing agents, yielding α-nitro ketones. wikipedia.orgencyclopedia.pub

Retro-Henry Reaction : As the Henry reaction is reversible, β-nitro alcohols can undergo a retro-Henry (or retro-nitroaldol) reaction under basic conditions, cleaving the C-C bond to regenerate the starting nitroalkane and carbonyl compound. tandfonline.comnih.gov This reactivity is a key consideration in the handling and subsequent reactions of these compounds. mdpi.comnih.gov

Table 4: Key Transformations of β-Nitro Alcohols This interactive table summarizes the primary chemical transformations that β-nitro alcohol structural analogues can undergo.

Starting Material (β-Nitro Alcohol)Reagents/ConditionsProduct TypeGeneral Product Structure
R-CH(OH)-CH₂(NO₂)H₂, Pd/C (or other reducing agents)β-Amino AlcoholR-CH(OH)-CH₂(NH₂)
R-CH(OH)-CH₂(NO₂)Heat, Dehydrating AgentNitroalkeneR-CH=CH(NO₂)
R-CH(OH)-CH₂(NO₂)Oxidizing Agent (e.g., PCC, CrO₃)α-Nitro KetoneR-C(=O)-CH₂(NO₂)
R-CH(OH)-CH₂(NO₂)Base (e.g., LHMDS)Aldehyde + NitroalkaneR-CHO + CH₃NO₂

Role of Methylnitroamino Methanol As a Chemical Intermediate in Synthetic Pathways

Precursor in the Formation of Complex Organic Compounds

The primary role of (Methylnitroamino)methanol as a precursor lies in its reactivity as an adduct of formaldehyde (B43269) and methylnitroamine. This formation introduces a hydroxymethyl group, a key functional handle that can be further manipulated in organic synthesis. While direct studies on isolated this compound are scarce due to its likely instability, its in situ generation is a critical step in the synthesis of more elaborate molecules.

One of the significant, albeit often unstated, applications of this intermediate is in the preparation of energetic materials. The chemistry of N-nitro compounds is central to the development of high-energy-density materials. The introduction of a hydroxymethyl group via the formation of this compound can serve as a foundational step for building larger, more complex energetic molecules. For instance, the hydroxymethyl group can be a site for further reactions such as etherification, esterification, or displacement, allowing for the construction of larger frameworks with a high nitrogen content, a desirable characteristic for energetic materials.

Table 1: Potential Reactions of this compound as a Precursor

Reaction TypeReactantPotential Product ClassSignificance
EtherificationAlcohol/AlkoxideAlkoxymethyl-N-nitroaminesModification of physical and energetic properties.
EsterificationAcyl chloride/AnhydrideAcyloxymethyl-N-nitroaminesIntroduction of new functional groups and potential for polymer synthesis.
Nucleophilic SubstitutionNucleophile (e.g., Azide)Azidomethyl-N-nitroaminesIncrease in nitrogen content for energetic applications.

Building Block in Multi-Step Chemical Synthesis

The concept of a "building block" in chemical synthesis refers to a molecule that can be incorporated into a larger structure through a series of reactions. This compound, generated in situ, fits this description as it provides a reactive C1 unit attached to a methylnitroamino moiety. This bifunctional nature allows for its participation in multi-step synthetic sequences.

A hypothetical multi-step synthesis could involve the initial reaction of methylnitroamine with formaldehyde to form this compound. This intermediate could then react with a suitable coupling partner to extend the carbon chain or introduce new functional groups. For example, a reaction with a Grignard reagent could lead to the formation of a new carbon-carbon bond, transforming the hydroxymethyl group into a larger alkyl or aryl group.

The utility of methanol (B129727) and formaldehyde as C1 building blocks is well-established in organic synthesis. springernature.comchemrxiv.org this compound can be viewed as a specialized C1 building block that carries the methylnitroamino group into the final product. This is particularly relevant in the synthesis of pharmaceuticals or agrochemicals where the N-nitroamine functionality might be crucial for biological activity.

Table 2: Hypothetical Multi-Step Synthesis Involving this compound

StepReactionIntermediate/ProductPurpose
1Methylnitroamine + FormaldehydeThis compound (in situ)Generation of the key building block.
2Reaction with a Grignard Reagent (e.g., Phenylmagnesium bromide)N-methyl-N-(1-phenylethyl)nitroamineCarbon chain extension and introduction of an aryl group.
3Further functional group manipulationMore complex derivativeSynthesis of the final target molecule.

Strategies for Integrating this compound into Diverse Synthetic Routes

The integration of this compound into synthetic routes hinges on controlling its formation and subsequent reactions. Given its likely transient nature, one-pot or tandem reaction sequences are the most plausible strategies.

One approach involves leveraging the "borrowing hydrogen" methodology, where a catalyst temporarily "borrows" hydrogen from an alcohol to form a carbonyl compound, which then reacts with a nucleophile. springernature.com In a similar vein, a catalytic system could facilitate the reaction of methylnitroamine with methanol, where methanol is transiently oxidized to formaldehyde, which then reacts to form this compound. This intermediate would then be immediately consumed in a subsequent step.

Another strategy involves the use of flow chemistry. The continuous in situ generation of this compound in a microreactor, followed by its immediate reaction with another reagent in a subsequent reactor, could allow for the controlled use of this unstable intermediate. This approach can enhance safety and efficiency by minimizing the accumulation of a potentially hazardous compound.

The development of new energetic materials often relies on the synthesis of novel heterocyclic compounds. nih.gov this compound could be a key intermediate in the construction of such ring systems. For example, its reaction with a bifunctional molecule could lead to a cyclization reaction, forming a new heterocyclic ring containing the N-nitroamine group.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation of Methylnitroamino Methanol

Spectroscopic Methods for Structural Assignment

Infrared and Raman Spectroscopy for Functional Group Analysis and Mechanistic Probes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser.

For (Methylnitroamino)methanol, key vibrational modes would be expected for the O-H, C-H, N-N, N=O, and C-N bonds. The positions of these bands would be indicative of the molecular structure and bonding environment. For instance, the O-H stretching vibration would likely appear as a broad band in the IR spectrum due to hydrogen bonding. The symmetric and asymmetric stretching vibrations of the nitro group (NO2) would be expected in the regions of approximately 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

In the context of mechanistic studies, these techniques can be used in situ to monitor the formation or disappearance of characteristic vibrational bands, providing insights into reaction pathways. For example, in the study of methanol-to-olefin reactions, Raman spectroscopy has been used to identify reaction intermediates. nih.gov

Illustrative Vibrational Frequencies for Methanol (B129727):

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching~3300 (broad)
C-HStretching2800-3000
C-OStretching~1030
O-HBending~1400

This table is illustrative for methanol and does not represent data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common types.

For this compound, ¹H NMR would be expected to show distinct signals for the protons of the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the hydroxyl (OH) group. The chemical shift of these signals would provide information about the electronic environment of the protons. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, revealing which groups are connected. For instance, the methylene protons would likely be split by the methyl protons.

¹³C NMR spectroscopy would show signals for the different carbon atoms in the molecule, providing information about their chemical environment. docbrown.info The number of signals would indicate the number of unique carbon environments.

Dynamic NMR studies could also provide information on conformational changes or intermolecular exchange processes, such as proton exchange of the hydroxyl group.

Illustrative ¹H NMR Data for Methanol:

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃~3.4Singlet3H
OHVariableSinglet1H

This table is illustrative for methanol and does not represent data for this compound. docbrown.info

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry could be used to determine the exact elemental composition. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would provide clues about the molecule's structure. docbrown.info For example, characteristic losses of fragments such as OH, NO₂, or CH₃O could be observed.

Gas chromatography-mass spectrometry (GC-MS) could be employed to separate the compound from a mixture before analysis. mdpi.com

Illustrative Mass Spectrometry Data for Methanol:

m/zIonRelative Intensity
32[CH₃OH]⁺ (Molecular Ion)High
31[CH₂OH]⁺Base Peak
29[CHO]⁺Moderate
15[CH₃]⁺Moderate

This table is illustrative for methanol and does not represent data for this compound. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. If this compound could be obtained as a stable single crystal, this technique would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. This would definitively establish the molecular structure of this compound.

While X-ray structures of methanol at high pressure have been reported, aps.org and the technique has been used to study methanol-protein complexes, nih.gov no crystallographic data for this compound is currently available in the public domain.

In Situ Spectroscopic Investigations of Reaction Pathways

In situ spectroscopic techniques are crucial for studying reactive intermediates and understanding reaction mechanisms. These methods allow for the observation of a reaction as it occurs, without the need to isolate transient species.

For a potentially unstable compound like this compound, in situ techniques would be invaluable. For example, if it were an intermediate in a chemical reaction, techniques such as in situ IR, Raman, or NMR spectroscopy could be used to monitor its formation and subsequent consumption by tracking the appearance and disappearance of its characteristic spectral signatures.

Future Research Directions and Outlook for Methylnitroamino Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (Methylnitroamino)methanol and related compounds will likely focus on developing more efficient, safer, and environmentally benign methodologies. Current synthetic strategies for similar small nitro compounds often involve harsh conditions or hazardous reagents. Future research should aim to overcome these limitations.

One promising direction is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced safety for handling potentially energetic intermediates and allow for precise control over reaction parameters, which can lead to higher yields and purities.

Another key area is the development of greener nitration and hydroxymethylation methods . This could involve the use of solid acid catalysts or enzymatic processes to introduce the nitroamino and alcohol functionalities, respectively. For instance, biocatalytic approaches using alcohol dehydrogenases have shown promise in the synthesis of chiral β-nitroalcohols, a strategy that could potentially be adapted for nitroamino alcohols. mdpi.com

Synthetic Strategy Potential Advantages Key Research Challenges
Flow Chemistry Enhanced safety, improved process control, higher yields.Reactor design for handling energetic materials, optimization of reaction kinetics.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for nitroamino substrates, substrate scope limitations.
Solid Acid Catalysis Catalyst recyclability, reduced corrosive waste.Catalyst deactivation, selectivity control.
Direct Functionalization Fewer synthetic steps, improved atom economy.C-H activation selectivity, development of suitable catalysts.

Exploration of Catalytic Transformations and Process Optimization

The development of catalytic transformations for this compound is a crucial area for future research. The presence of both a hydroxyl and a nitroamino group offers multiple sites for catalytic functionalization. Research in this area could focus on selective transformations that target one functional group while leaving the other intact.

For instance, selective oxidation of the primary alcohol to an aldehyde or carboxylic acid could yield novel nitroamino carbonyl compounds. This could be achieved using modern catalytic systems, such as those based on copper/nitroxyl radicals, which have demonstrated high selectivity for alcohol oxidation. mdpi.com

Conversely, catalytic reduction of the nitro group to a hydrazino or amino group would provide access to a new class of highly functionalized diamino alcohols. The development of chemoselective catalysts that can reduce the nitro group in the presence of the N-N bond of the nitroamine will be a significant challenge.

Process optimization will also be critical. Techniques such as autocatalytic reaction mechanisms , which have been observed in industrial methanol (B129727) synthesis, could be explored to enhance reaction rates and efficiency. rsc.org

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for rational process optimization and the design of new reactions. Future research should leverage a combination of advanced experimental techniques and computational modeling.

In situ spectroscopic methods , such as high-resolution mass spectrometry and advanced NMR techniques, can provide real-time monitoring of reaction intermediates and byproducts. This experimental data can then be used to validate and refine computational models.

Density Functional Theory (DFT) calculations will be invaluable for elucidating reaction pathways, transition state geometries, and activation energies. researchgate.netrsc.orgmdpi.comresearchgate.net Such computational studies can help to predict the reactivity of this compound and guide the design of new catalysts and reaction conditions. For example, computational studies on related energetic materials have successfully predicted decomposition pathways and stability, which would be crucial for the safe handling and application of this compound derivatives. researchgate.netrsc.orgmdpi.comresearchgate.net

Investigative Technique Information Gained Illustrative Application
In Situ IR/Raman Spectroscopy Real-time monitoring of functional group transformations.Identifying key intermediates in the catalytic oxidation of the alcohol moiety.
Kinetic Isotope Effect Studies Elucidation of bond-breaking steps in the rate-determining step.Determining the mechanism of C-H activation in direct functionalization reactions.
DFT Calculations Reaction energy profiles, transition state structures, electronic properties.Predicting the regioselectivity of electrophilic substitution on a this compound backbone.
Molecular Dynamics Simulations Solvation effects, conformational analysis.Understanding the role of the solvent in directing reaction pathways.

Design and Synthesis of New Functionalized Nitroamino Alcohol Architectures

Building upon a solid foundation of synthetic methodologies and mechanistic understanding, the design and synthesis of new functionalized nitroamino alcohol architectures represents a significant long-term goal. The this compound core can serve as a versatile building block for the construction of more complex molecules with tailored properties.

One area of interest is the synthesis of energetic materials . The nitroamino group is a well-known energetic functional group, and incorporating it into a molecule with an alcohol moiety could lead to new energetic plasticizers or binders. acs.orgrsc.orgrsc.orgresearchgate.net The design of such molecules would benefit from computational screening to predict energetic performance and sensitivity. scispace.com

Another promising direction is the development of novel ligands for coordination chemistry . The oxygen and nitrogen atoms of the nitroamino alcohol scaffold could act as coordination sites for metal ions, leading to the formation of new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Furthermore, the synthesis of chiral derivatives of this compound could open up applications in asymmetric catalysis and medicinal chemistry. The development of stereoselective synthetic routes to access enantiomerically pure nitroamino alcohols will be a key challenge in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Methylnitroamino)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with nitration and amination of methanol derivatives. Use a two-step process: (1) Nitration of methylamine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by (2) hydroxylation via nucleophilic substitution. Optimize variables (temperature, molar ratios, catalyst type) using a Design of Experiments (DoE) approach. Monitor purity via HPLC or GC-MS, and compare yields under varying conditions (e.g., solvent polarity, reaction time) .
  • Data Contradiction Analysis : Conflicting yields may arise from side reactions (e.g., over-nitration). Use kinetic studies (e.g., in-situ FTIR) to identify intermediates and adjust quenching protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodology : Combine NMR (¹H/¹³C) for structural elucidation of nitro and amino groups, FTIR for functional group validation (e.g., N–O stretch at ~1520 cm⁻¹, O–H at ~3300 cm⁻¹), and mass spectrometry for molecular weight confirmation. For crystalline samples, X-ray diffraction provides definitive conformation .
  • Data Contradiction Resolution : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Cross-validate with computational simulations (DFT) to assign peaks accurately .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Identify decomposition products (e.g., nitroso derivatives) and quantify using calibration curves. Compare results with Arrhenius model predictions to extrapolate shelf life .

Advanced Research Questions

Q. How do computational models predict the stability and reactivity of this compound under varying environmental conditions?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze bond dissociation energies (BDEs) of N–O and C–N bonds. Simulate solvent effects (e.g., water vs. ethanol) using implicit solvation models. Validate predictions with experimental thermal analysis (DSC/TGA) and kinetic isotope effect (KIE) studies .
  • Contradiction Handling : Discrepancies between simulated and experimental activation energies may require recalibration of basis sets or inclusion of explicit solvent molecules .

Q. What role does this compound play in catalytic processes, and how can its efficiency be measured?

  • Methodology : Test its efficacy as a ligand or co-catalyst in transition-metal complexes (e.g., Pd or Ru). Use turnover frequency (TOF) and turnover number (TON) metrics in hydrogenation or oxidation reactions. Compare performance with control catalysts via in-situ Raman spectroscopy or cyclic voltammetry .
  • Data Interpretation : Conflicting TOF values may arise from catalyst poisoning. Conduct XPS or TEM to detect surface adsorption of byproducts .

Q. How can the interaction of this compound with biological macromolecules be studied for toxicity assessment?

  • Methodology : Use SPR (Surface Plasmon Resonance) to measure binding affinity with proteins (e.g., cytochrome P450). Complement with in vitro assays (e.g., Ames test for mutagenicity) and molecular docking simulations to identify binding sites .

Methodological Resources

  • Synthesis Optimization : Refer to microchannel reactor designs for controlled nitration (avoiding thermal runaway) .
  • Safety Protocols : Follow UN GHS guidelines for handling nitroamines (e.g., PPE requirements, emergency rinsing procedures) .
  • Data Reproducibility : Archive raw spectral data in repositories like Zenodo and provide detailed experimental logs to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.